methyl 6-chloro-4-{[(4-methoxyphenyl)methyl]amino}pyridazine-3-carboxylate
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Overview
Description
methyl 6-chloro-4-{[(4-methoxyphenyl)methyl]amino}pyridazine-3-carboxylate is a chemical compound that belongs to the pyridazine family Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-4-{[(4-methoxyphenyl)methyl]amino}pyridazine-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Chloro Group: Chlorination of the pyridazine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Esterification: The carboxylate ester group is formed through esterification using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
methyl 6-chloro-4-{[(4-methoxyphenyl)methyl]amino}pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
methyl 6-chloro-4-{[(4-methoxyphenyl)methyl]amino}pyridazine-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-chloro-4-{[(4-methoxyphenyl)methyl]amino}pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with a simpler structure.
Pyrimidine: Another six-membered ring with nitrogen atoms at positions 1 and 3.
Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.
Uniqueness
methyl 6-chloro-4-{[(4-methoxyphenyl)methyl]amino}pyridazine-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a chloro group, methoxyphenyl group, and carboxylate ester group makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .
Properties
IUPAC Name |
methyl 6-chloro-4-[(4-methoxyphenyl)methylamino]pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c1-20-10-5-3-9(4-6-10)8-16-11-7-12(15)17-18-13(11)14(19)21-2/h3-7H,8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLAUOYMYXVTFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC(=NN=C2C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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